molecular formula C10H10Cl3NO2 B11975210 N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide CAS No. 16280-65-2

N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide

Cat. No.: B11975210
CAS No.: 16280-65-2
M. Wt: 282.5 g/mol
InChI Key: JHGPJLGGWSOMDC-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide: is a chemical compound known for its unique structure and properties It is characterized by the presence of a trichloromethyl group attached to a phenoxy-ethyl moiety, which is further linked to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide typically involves the reaction of 2,2,2-trichloroethanol with phenol to form 2,2,2-trichloro-1-phenoxyethanol. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield

    Purification Steps: Including recrystallization or chromatography to achieve high purity

Chemical Reactions Analysis

Types of Reactions: N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones

    Reduction: Reduction reactions can yield alcohols or amines

    Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups

Common Reagents and Conditions:

    Oxidation: Using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Utilizing nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN)

Major Products:

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols, amines

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide involves its interaction with specific molecular targets. The trichloromethyl group is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The phenoxy-ethyl moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

  • N-(2,2,2-Trichloro-1-phenoxy-ethyl)-benzamide
  • 4-Methoxy-N-(2,2,2-trichloro-1-phenoxy-ethyl)-benzamide
  • 2-Methyl-N-(2,2,2-trichloro-1-phenoxy-ethyl)-benzamide

Comparison:

  • N-(2,2,2-Trichloro-1-phenoxy-ethyl)-acetamide is unique due to its acetamide group, which imparts different chemical reactivity and biological activity compared to its benzamide counterparts.
  • The presence of the acetamide group can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from similar compounds with benzamide or other functional groups.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

CAS No.

16280-65-2

Molecular Formula

C10H10Cl3NO2

Molecular Weight

282.5 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-phenoxyethyl)acetamide

InChI

InChI=1S/C10H10Cl3NO2/c1-7(15)14-9(10(11,12)13)16-8-5-3-2-4-6-8/h2-6,9H,1H3,(H,14,15)

InChI Key

JHGPJLGGWSOMDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=CC=C1

Origin of Product

United States

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